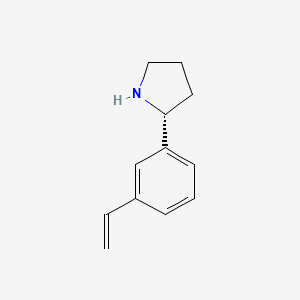

(R)-2-(3-Vinylphenyl)pyrrolidine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : Key signals include a doublet at δ 6.8–7.3 ppm (aryl protons), a multiplet at δ 5.1–5.8 ppm (vinyl CH₂=CH), and pyrrolidine ring protons between δ 2.4–3.1 ppm. The C2 methine proton appears as a triplet at δ 3.9 ppm (J = 7.2 Hz).

- ¹³C NMR : Aromatic carbons resonate at δ 125–140 ppm, while the vinyl carbons appear at δ 114 (CH₂) and 138 (CH). The pyrrolidine carbons span δ 45–60 ppm.

Infrared (IR) Spectroscopy

Strong absorption bands at 3050 cm⁻¹ (C-H aromatic stretching), 1640 cm⁻¹ (C=C vinyl), and 2800 cm⁻¹ (C-H pyrrolidine) dominate the spectrum. The absence of N-H stretches confirms tertiary amine formation.

Mass Spectrometry (MS)

Electrospray ionization (ESI) yields a molecular ion peak at m/z 173.25 [M+H]⁺, with fragmentation patterns showing loss of the vinyl group (-26 Da) and subsequent ring cleavage.

Table 3: Characteristic Spectral Peaks

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 5.1–5.8 (m, 2H) | Vinyl protons |

| IR | 1640 cm⁻¹ | C=C stretch |

| MS | m/z 147.1 [M+H–C₂H₃]⁺ | Vinyl group loss |

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

(2R)-2-(3-ethenylphenyl)pyrrolidine |

InChI |

InChI=1S/C12H15N/c1-2-10-5-3-6-11(9-10)12-7-4-8-13-12/h2-3,5-6,9,12-13H,1,4,7-8H2/t12-/m1/s1 |

InChI Key |

VJXQJOPRSOOAER-GFCCVEGCSA-N |

Isomeric SMILES |

C=CC1=CC(=CC=C1)[C@H]2CCCN2 |

Canonical SMILES |

C=CC1=CC(=CC=C1)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Vinylphenyl)pyrrolidine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a vinyl-substituted phenyl ketone, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst in a suitable solvent.

Industrial Production Methods

Industrial production of ®-2-(3-Vinylphenyl)pyrrolidine may involve similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Vinylphenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Epoxides or diols.

Reduction: Ethyl-substituted phenylpyrrolidine.

Substitution: Halogenated phenylpyrrolidine derivatives.

Scientific Research Applications

®-2-(3-Vinylphenyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in asymmetric catalysis.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(3-Vinylphenyl)pyrrolidine in various applications depends on its interaction with molecular targets. In asymmetric catalysis, it acts as a chiral ligand, coordinating to metal centers and influencing the stereochemistry of the reaction. In medicinal chemistry, its mechanism may involve binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Key structural analogs of (R)-2-(3-Vinylphenyl)pyrrolidine include:

Stereochemical Considerations

The R-configuration at the pyrrolidine’s second carbon is pivotal for activity. Studies on MC4R ligands demonstrate that (R,S) diastereomers exhibit reduced cAMP production despite similar receptor affinity to (S,R) isomers . For example:

- (S,R)-4-Chlorophenyl-pyrrolidine derivatives act as full MC4R agonists (EC₅₀ = 3.8 nM).

- (R,S)-Isomers show negligible cAMP signaling, highlighting the enantiomer’s role in functional efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.